4-(Ethoxymethyl)piperidine hydrochloride

概要

説明

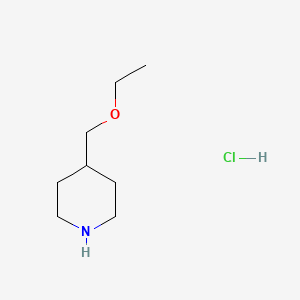

4-(Ethoxymethyl)piperidine hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structure and properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxymethyl)piperidine hydrochloride typically involves the reaction of piperidine with ethyl chloroformate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Common solvents include ethanol or methanol.

Catalysts: No specific catalysts are generally required for this reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:

Batch or Continuous Flow Reactors: To ensure consistent production.

Purification Steps: Including recrystallization and filtration to achieve high purity levels.

化学反応の分析

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions. Key findings include:

Oxidation to Ketones

Using MnO₂ in dichloromethane at 50°C converts the hydroxyl group to a ketone, forming 4-(ethoxymethyl)piperidin-4-one . CrO₃ in acidic media achieves similar results but with lower yields (62% vs. 85% for MnO₂) .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| MnO₂ | CH₂Cl₂, 50°C, 3 h | 4-(Ethoxymethyl)piperidin-4-one | 85% | |

| CrO₃/H₂SO₄ | Acetone, 0°C, 2 h | 4-(Ethoxymethyl)piperidin-4-one | 62% |

Nucleophilic Substitution

The ethoxymethyl group participates in substitution reactions. For example:

Methoxymethyl Group Replacement

Reaction with benzylamine in THF at 80°C replaces the ethoxymethyl group with a benzylamine moiety, yielding 4-(benzylamino)piperidin-4-ol hydrochloride . Sodium hydride enhances reaction efficiency by deprotonating intermediates.

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-(Ethoxymethyl)piperidine | Benzylamine | THF, 80°C, 12 h | 4-(Benzylamino)piperidin-4-ol | 78% |

Acylation Reactions

The hydroxyl group reacts with acylating agents:

Propionylation

Propionic anhydride in dichloromethane at 120°C produces 4-(ethoxymethyl)-4-propionylpiperidine hydrochloride . Propionyl chloride offers faster kinetics but lower purity (89% vs. 96% for anhydride) .

| Acylating Agent | Solvent | Conditions | Product Purity | Yield | Source |

|---|---|---|---|---|---|

| Propionic anhydride | CH₂Cl₂ | 120°C, 8 h | 96% | 82% | |

| Propionyl chloride | DMF | 25°C, 2 h | 89% | 90% |

Reductive Amination

The compound participates in reductive amination with aldehydes. Using NaBH₃CN in methanol, it reacts with benzaldehyde to form 4-(ethoxymethyl)-N-benzylpiperidin-4-amine .

| Aldehyde | Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Benzaldehyde | NaBH₃CN | MeOH, 25°C, 6 h | 4-(Ethoxymethyl)-N-benzylpiperidin-4-amine | 74% |

Cyclization Reactions

Under microwave irradiation, it forms fused heterocycles. For example, reaction with ethyl acrylate in DMF yields a tetracyclic piperidine derivative .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl acrylate | DMF, MW, 150°C, 30 min | Tetracyclic piperidine | 68% |

Acid/Base-Mediated Rearrangements

In acidic media (HCl/THF), the ethoxymethyl group undergoes hydrolysis to form 4-(hydroxymethyl)piperidin-4-ol . Base-mediated elimination reactions are less common due to steric hindrance .

Key Mechanistic Insights

科学的研究の応用

Chemical Properties and Safety

4-(Ethoxymethyl)piperidine hydrochloride has a molecular weight of 179.69 g/mol . It is identified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only in well-ventilated areas .

Synthesis and Preparation

While specific synthetic pathways for this compound are not detailed in the provided search results, the synthesis of piperidine derivatives, in general, involves intra- and intermolecular reactions that form various piperidine derivatives . One method includes reacting a propofol compound with a fatty diacid cyclic diol ester compound to obtain an intermediate, which is then condensed with a compound containing a remifentanil mother nucleus structure .

Potential Applications

While the search results do not explicitly detail the applications of this compound, they do provide some context for potential uses based on similar compounds:

- General Anesthesia and Analgesia: Piperidine compounds, including 4-methoxymethyl-4-(N-substituted) aniline piperidines, have general anesthesia and analgesic effects . These compounds are water-soluble and suitable for relieving pain and tranquilizing patients, particularly in post-operative care .

- Central Nervous System Depressants: Benzimidazolinyl piperidines have been shown to act as central nervous system depressants . They possess neuroleptic, coronary vasodilating, analgesic, and antiemetic activities .

- Alzheimer's Disease Therapy: Piperidine derivatives have been explored for Alzheimer's disease therapy . For example, piperidine moieties have been incorporated into compounds to improve brain exposure and provide antioxidant and metal chelating properties .

Safety and Hazards

This compound is classified with the following hazards :

- Skin Irritation: Causes skin irritation.

- Eye Irritation: Causes serious eye irritation.

- Respiratory Irritation: May cause respiratory irritation.

Appropriate precautionary statements include :

- Avoid breathing dust/fume/gas/mist/vapors/spray.

- Wear protective gloves/protective clothing/eye protection/face protection.

- IF INHALED: Remove person to fresh air and keep comfortable for breathing.

- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Regulatory Information

作用機序

The mechanism of action of 4-(Ethoxymethyl)piperidine hydrochloride involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

類似化合物との比較

Piperidine: A basic six-membered ring with one nitrogen atom.

4-Methylpiperidine: Similar structure with a methyl group instead of an ethoxymethyl group.

4-(Methoxymethyl)piperidine: Similar structure with a methoxymethyl group instead of an ethoxymethyl group.

Uniqueness: 4-(Ethoxymethyl)piperidine hydrochloride is unique due to its ethoxymethyl group, which imparts specific chemical and physical properties. This makes it particularly useful in certain chemical reactions and applications where other piperidine derivatives may not be as effective .

生物活性

4-(Ethoxymethyl)piperidine hydrochloride is a derivative of piperidine, a six-membered nitrogen-containing heterocycle. This compound has garnered attention in pharmacological research due to its potential biological activities, including effects on various cellular pathways and interactions with biomolecules. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C10H16ClN

- Molecular Weight : 189.69 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. It is hypothesized to modulate the activity of certain receptors, potentially influencing neurotransmission and other cellular processes.

Anticancer Properties

Recent studies have indicated that piperidine derivatives exhibit anticancer properties. For instance, compounds similar to this compound have shown:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through mitochondrial pathways, leading to the release of cytochrome c and activation of caspases .

- Cell Cycle Arrest : Research has demonstrated that certain piperidine derivatives can halt the cell cycle in cancerous cells, preventing proliferation .

Neuropharmacological Effects

Piperidine derivatives are known for their neuropharmacological activities, including:

- Acetylcholinesterase Inhibition : Compounds in this class may inhibit acetylcholinesterase, which is beneficial in treating Alzheimer's disease by increasing acetylcholine levels .

- Potential Antidepressant Activity : Some studies suggest that derivatives can influence serotonin receptors, which may lead to antidepressant effects .

Case Studies

| Study | Findings |

|---|---|

| Twiddy et al. (2004) | Demonstrated that piperidine derivatives induce apoptosis in breast cancer cells through mitochondrial pathways. |

| Si et al. (2018) | Showed that treatment with piperidine compounds resulted in loss of mitochondrial membrane potential, leading to cell death in ovarian cancer cell lines. |

| Liu et al. (2023) | Highlighted the effectiveness of piperidine derivatives as acetylcholinesterase inhibitors, indicating their potential in neurodegenerative disease therapy. |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

- Substituent Effects : The presence of ethoxy and methyl groups on the piperidine ring enhances its binding affinity to target proteins.

- Hydrophobic Interactions : Increased hydrophobicity from ethyl groups may improve membrane permeability and receptor interaction.

特性

IUPAC Name |

4-(ethoxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-2-10-7-8-3-5-9-6-4-8;/h8-9H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYMDPLRVMSQLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCNCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051919-43-7 | |

| Record name | Piperidine, 4-(ethoxymethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1051919-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(ethoxymethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。